
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is an organic compound that features both a bromine atom and a hydroxyphenyl group attached to a pentanone backbone. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of phenylpentanone with sodium bromide in the presence of hydrochloric acid and hydrogen peroxide. The reaction proceeds at room temperature, and the product is isolated after the mixture separates into layers and is washed with saturated sodium carbonate and saline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic addition to the carbonyl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpentanones, while oxidation and reduction reactions can produce quinones and alcohols, respectively .
科学的研究の応用
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: For studying the effects of brominated compounds on biological systems.
Medicine: As a potential antimicrobial agent due to its activity against a wide range of bacteria and fungi.
Industry: In the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyphenyl group make it highly reactive, allowing it to interact with nucleophiles and electrophiles in biological systems. This reactivity underlies its antimicrobial properties, as it can disrupt the function of bacterial and fungal cell membranes .
類似化合物との比較
Similar Compounds
2-Bromo-1-phenylpentan-1-one: Similar structure but lacks the hydroxyphenyl group.
Phenacyl Bromide: Another brominated ketone with a simpler structure.
Uniqueness
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct reactivity and biological activity. This makes it a versatile compound in both synthetic and biological applications .
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
2-bromo-1-(4-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10,13H,2-3H2,1H3 |
InChIキー |
XUEHFPYMCBCVNF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC=C(C=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
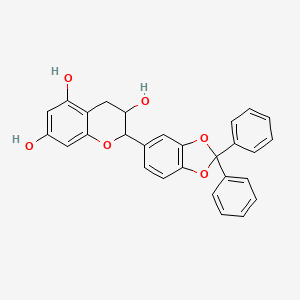
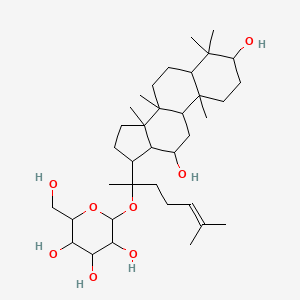
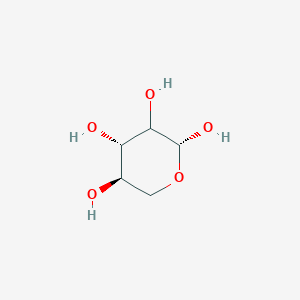

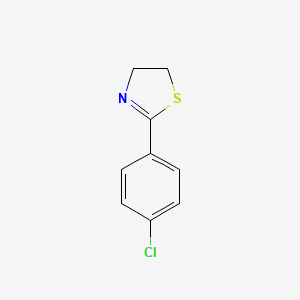
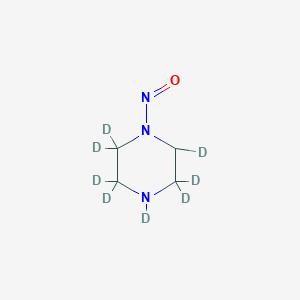
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
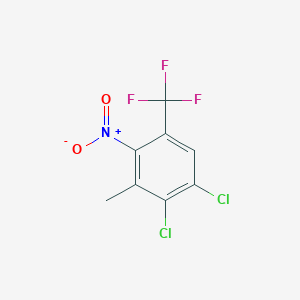
![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
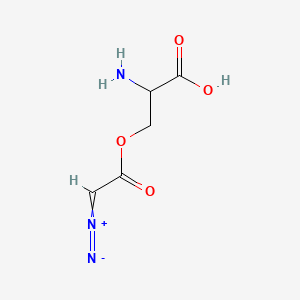
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
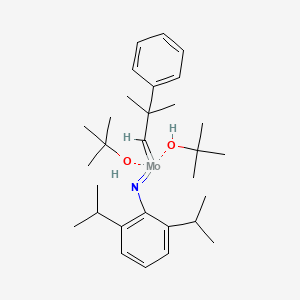
![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
